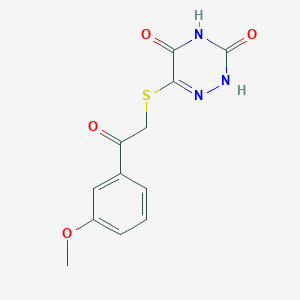
6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound belonging to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a methoxyphenyl group and a thioether linkage, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 3-methoxybenzaldehyde.
Formation of the Thioether Linkage: The intermediate is reacted with 2-mercaptoacetic acid under acidic conditions to form the thioether linkage.
Cyclization: The resulting compound undergoes cyclization with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Final Product Formation: The final step involves the oxidation of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially converting it into a dihydrotriazine derivative.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the triazine ring and the methoxyphenyl group contributes to its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to interfere with cellular processes and induce apoptosis in cancer cells is of particular interest.
Industry
Industrially, the compound can be used in the development of new agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in the chemical industry.
Mechanism of Action
The mechanism of action of 6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to cell death. The methoxyphenyl group enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
6-(2-phenylethylthio)-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but lacks the methoxy group.
6-(2-(4-methoxyphenyl)-2-oxoethylthio)-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure with a methoxy group at a different position.
6-(2-(3-chlorophenyl)-2-oxoethylthio)-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure with a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione enhances its chemical reactivity and biological activity compared to its analogs. This functional group can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-19-8-4-2-3-7(5-8)9(16)6-20-11-10(17)13-12(18)15-14-11/h2-5H,6H2,1H3,(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJPOONEMQTMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
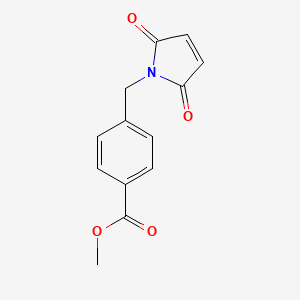
![methyl 4-[3-chloro-4-(2-hydroxyanilino)-2,5-dihydro-1H-1-pyrrolylmethyl]benzoate](/img/structure/B7759296.png)
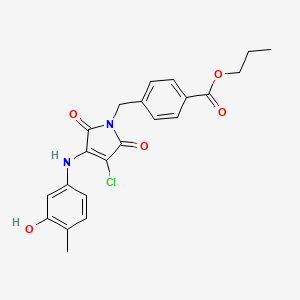
![[4-[(Z)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] 3-cyclohexylpropanoate](/img/structure/B7759304.png)
![[4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7759314.png)
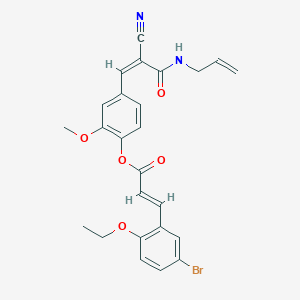
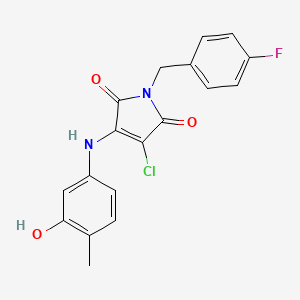

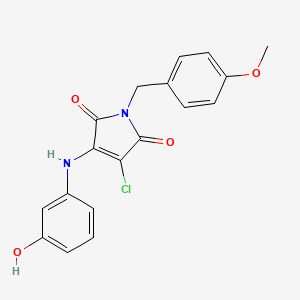
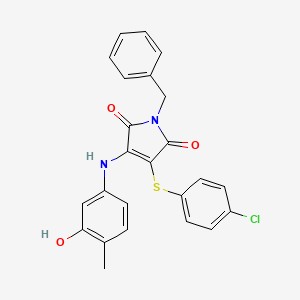
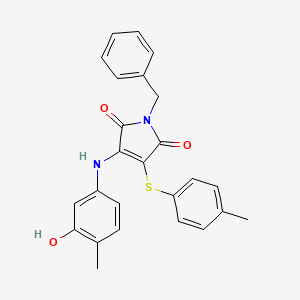
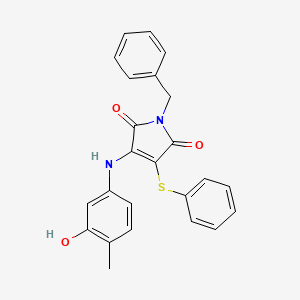
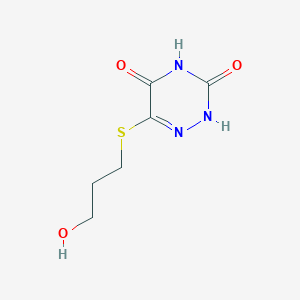
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759390.png)
